1-(Oxetan-3-YL)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

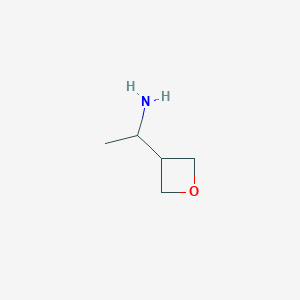

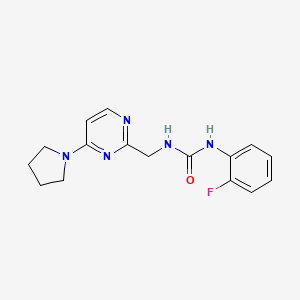

1-(Oxetan-3-YL)ethanamine, also known as 3-oxetanemethanamine, is a chemical compound with the molecular formula C5H11NO . It falls under the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Amines, Aliphatic Amines, Primary Amines, and Aliphatic Primary Amines .

Synthesis Analysis

The synthesis of oxetane derivatives, including this compound, has been a subject of numerous studies. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered oxetane ring attached to an ethanamine group . The InChIKey for this compound is KTHZBRAXOLUNBN-UHFFFAOYSA-N . The Canonical SMILES representation is CC(C1COC1)N .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 101.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 35.2 Ų .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(Oxetan-3-yl)ethanamine has been instrumental in the synthesis of complex molecules with potential medicinal applications. For example, gold-catalyzed one-step syntheses have enabled the practical production of oxetan-3-ones from readily available propargylic alcohols, demonstrating its utility in drug discovery processes. The formation of the strained oxetane ring, facilitated by alpha-oxo gold carbenes, highlights the compound's significance in creating highly valuable substrates for pharmaceutical research (Ye, He, & Zhang, 2010).

Antimicrobial and Antifungal Studies

The compound has also shown promise in antimicrobial and antifungal studies. Synthesis and characterization of carbazole derivatives, where this compound played a role, have led to compounds exhibiting pronounced antimicrobial activities. This underscores its potential as a building block in developing treatments against microbial infections (Martin & Prasad, 2006).

Material Science and Polymer Research

In material science, the compound has been used in the economic preparation of phosphinated dietheramines for soluble polyetherimides. This research highlights its application in creating materials with improved thermal stability, organo-solubility, and flame retardancy, marking its importance in the development of advanced materials for various industrial applications (Lin, Chang, & Cheng, 2011).

Corrosion Inhibition

Furthermore, this compound derivatives have been explored for their corrosion inhibition properties on mild steel, providing insights into their potential use in protecting metal surfaces from corrosive environments. This research has established a new bridge between coordination chemistry and materials engineering, highlighting the compound's utility in extending the life of metal structures and components (Das et al., 2017).

Safety and Hazards

The safety data sheet for 1-(Oxetan-3-YL)ethanamine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER if swallowed .

Future Directions

Oxetanes, including 1-(Oxetan-3-YL)ethanamine, have been increasingly exploited in medicinal chemistry and synthetic chemistry, and this trend is expected to continue . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . Therefore, future research directions may include the development of novel methods for oxetane synthesis and incorporation, as well as the exploration of the reactivity of oxetanes in the synthesis of complex molecules .

Properties

IUPAC Name |

1-(oxetan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNHHVCEJACHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544892-89-8 |

Source

|

| Record name | 1-(oxetan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)

![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)

![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)

![Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2659633.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2659636.png)

![5-[(4-Chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2659640.png)

![N-(2-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2659644.png)